Kanzonol W
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Overview
Description
Kanzonol W is a member of the pyranoisoflavonoids class of organic compounds. These compounds are characterized by the presence of a pyran ring fused to the isoflavonoid skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol W involves the fusion of a pyran ring to the isoflavonoid skeleton. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing pyranoisoflavonoids typically involve cyclization reactions under acidic or basic conditions, using catalysts to facilitate the formation of the pyran ring.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to the limited research and application of this compound. Typically, industrial synthesis of similar compounds involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Kanzonol W, like other pyranoisoflavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon, reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity and properties of pyranoisoflavonoids.
Biology: Investigating its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Exploring its potential therapeutic effects, particularly in traditional medicine formulations.
Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.
Mechanism of Action
The mechanism of action of Kanzonol W involves its interaction with various molecular targets and pathways. For instance, it may exert antimicrobial effects by inhibiting the growth of bacteria and fungi through disruption of cell membrane integrity or inhibition of essential enzymes. Additionally, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- Erythrinin B
- Glabrone
- Licoisoflavone B
- Licoisoflavone A
Comparison: Kanzonol W is unique among these compounds due to its specific structural features and potential biological activities. While all these compounds share the pyranoisoflavonoid skeleton, this compound’s distinct arrangement of functional groups may confer unique reactivity and biological properties .
Properties
CAS No. |
184584-82-5 |
---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-8,8-dimethylpyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-17(25-20)6-3-11-9-15(19(23)24-18(11)14)13-5-4-12(21)10-16(13)22/h3-10,21-22H,1-2H3 |
InChI Key |
VFIXONREXXFDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)O)O)C |
melting_point |
110 - 112 °C |
physical_description |
Solid |
Origin of Product |
United States |
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